Cas no 80709-78-0 (ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate)
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Ethyl2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
- Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (ACI)
- 2-Methyl-4H-fluro[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- AS-68178
- SCHEMBL3558341
- MFCD00179150
- CS-W006617
- F1907-1437
- 2-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid ethyl ester
- ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate
- 80709-78-0
- AKOS005141676
- GDOXDFUPXCOUGX-UHFFFAOYSA-
- Ethyl 2-methyl-4H-furo[3 pound not2-b]pyrrole-5-carboxylate
- DB-075700
- InChI=1/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
- DTXSID50508420
- ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
-
- MDL: MFCD00179150
- Inchi: 1S/C10H11NO3/c1-3-13-10(12)8-5-9-7(11-8)4-6(2)14-9/h4-5,11H,3H2,1-2H3
- InChI Key: GDOXDFUPXCOUGX-UHFFFAOYSA-N
- SMILES: O=C(C1NC2=C(OC(C)=C2)C=1)OCC
Computed Properties
- Exact Mass: 193.07389321g/mol
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.2Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.243±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 111 ºC (benzene )
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.585
- Solubility: Very slightly soluble (0.39 g/l) (25 º C),
- Vapor Pressure: No data available
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E846951-100mg |
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 96% | 100mg |
672.00 | 2021-05-17 | |
| TRC | E287371-100mg |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E287371-500mg |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 500mg |
$ 340.00 | 2022-06-05 | ||
| TRC | E287371-1g |
Ethyl 2-methyl-4h-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 1g |
$ 525.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195139-100mg |
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate |
80709-78-0 | 96% | 100mg |
¥618.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195139-25mg |
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate |
80709-78-0 | 96% | 25mg |
¥258.90 | 2023-09-03 | |
| Alichem | A109007095-1g |
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 96% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM123820-100mg |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95%+ | 100mg |
$123 | 2021-08-05 | |
| Chemenu | CM123820-250mg |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95%+ | 250mg |
$212 | 2021-08-05 | |
| Chemenu | CM123820-1g |
ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate |
80709-78-0 | 95%+ | 1g |
$454 | 2021-08-05 |
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Production Method
Production Method 1
1.2 Solvents: Toluene ; 1 h, reflux
Production Method 2
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Raw materials
- Ethyl 2-Azidoacetate
- 5-Methylfurfural
- 2-Propenoic acid, 2-azido-3-(5-methyl-2-furanyl)-, ethyl ester
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Preparation Products
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Suppliers
ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on ethyl 2-methyl-4H-furo3,2-bpyrrole-5-carboxylate
Ethyl 2-Methyl-4H-Furo[3,2-B]pyrrole-5-Carboxylate: A Comprehensive Overview
Ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a unique organic compound with a complex structure that has garnered significant attention in the fields of chemistry and materials science. This compound belongs to the class of fused heterocyclic compounds, which are known for their versatile applications in drug design, optoelectronic materials, and advanced chemical synthesis. The structure of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate consists of a furo[3,2-b]pyrrole ring system with a methyl group at position 2 and an ethyl carboxylate substituent at position 5. This combination of functional groups makes it highly reactive and suitable for various chemical transformations.
Recent studies have highlighted the potential of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate as a building block for constructing advanced materials with tailored properties. For instance, researchers have explored its use in the synthesis of fluorescent sensors for detecting metal ions and organic molecules. The furo[3,2-b]pyrrole core exhibits strong fluorescence quenching effects when coordinated with metal ions such as Cu²⁺ and Fe³⁺, making it an ideal candidate for sensing applications. Furthermore, the ethyl carboxylate group provides additional functionality by enabling easy modification of the compound's surface properties through esterification or hydrolysis reactions.
In addition to its sensing applications, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has shown promise in the field of photovoltaics. Recent research has demonstrated that derivatives of this compound can be incorporated into organic solar cells to enhance their efficiency by improving charge transport properties. The conjugated π-system in the furo[3,2-b]pyrrole ring allows for efficient absorption of visible light and facilitates electron delocalization across the molecule. This property is particularly advantageous in dye-sensitized solar cells (DSSCs), where light-harvesting dyes play a critical role in converting sunlight into electrical energy.
The synthesis of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of a suitably substituted dienamine intermediate under acidic or basic conditions to form the furo[3,2-b]pyrrole ring system. Subsequent functionalization steps are then employed to introduce the methyl and ethyl carboxylate groups at specific positions on the ring. These reactions often require the use of protecting groups and catalysts to ensure regioselectivity and minimize side reactions.
From a structural perspective, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate exhibits a high degree of symmetry due to the planar nature of its aromatic rings. This symmetry contributes to its stability under thermal and photochemical conditions, making it suitable for long-term applications in harsh environments. The presence of electron-donating methyl and ester groups further enhances its electronic properties by modulating the energy levels of the π-system. These features make it an attractive candidate for applications in nonlinear optics and electronic devices.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits strong electron-donating capabilities due to resonance effects within its conjugated system. This property has been leveraged in designing new classes of organic semiconductors with improved charge carrier mobility. Moreover, molecular dynamics simulations have shown that ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can self-assemble into ordered nanostructures under certain solvent conditions, opening up possibilities for its use in nanotechnology applications.
In conclusion, ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS No. 80709-78-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block for constructing advanced materials with tailored functionalities. Ongoing research continues to uncover new ways to harness its properties for innovative solutions in areas such as sensing technology, photovoltaics, and electronic devices.
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